molecular formula C21H30N2O2 B5202538 N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide

N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide

Cat. No. B5202538
M. Wt: 342.5 g/mol
InChI Key: OSWXEBRAPDVVNO-IYBDPMFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide, also known as JWH-018, is a synthetic cannabinoid that is commonly used as a research chemical. It was first synthesized in 1995 by John W. Huffman, and it has been widely studied for its potential therapeutic applications.

Mechanism of Action

N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide acts as a full agonist at both the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the activation of the endocannabinoid system, the inhibition of neurotransmitter release, and the modulation of ion channels. It has also been shown to have analgesic, anti-inflammatory, and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for more precise studies of the endocannabinoid system and its effects on various physiological processes. However, one limitation is that this compound is a synthetic compound, and its effects may not accurately reflect those of natural cannabinoids.

Future Directions

There are many potential future directions for research on N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide and other synthetic cannabinoids. One area of interest is the development of new compounds with improved selectivity and potency for the CB1 and CB2 receptors. Another area of interest is the study of the endocannabinoid system in various medical conditions, and the potential use of synthetic cannabinoids as therapeutic agents. Overall, this compound and other synthetic cannabinoids have the potential to significantly advance our understanding of the endocannabinoid system and its role in health and disease.

Synthesis Methods

N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide can be synthesized using a variety of methods, including the use of indole or indene precursors. One common method involves the reaction of 1-pentylindole with naphthalene-1-carboxaldehyde in the presence of a Lewis acid catalyst.

Scientific Research Applications

N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide has been used extensively in scientific research to study the endocannabinoid system and its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties, and it has been studied for its potential use in the treatment of various medical conditions, including cancer, multiple sclerosis, and epilepsy.

properties

IUPAC Name

N-cyclopentyl-2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-15-13-23(14-16(2)25-15)21(20(24)22-19-9-5-6-10-19)11-17-7-3-4-8-18(17)12-21/h3-4,7-8,15-16,19H,5-6,9-14H2,1-2H3,(H,22,24)/t15-,16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWXEBRAPDVVNO-IYBDPMFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2(CC3=CC=CC=C3C2)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2(CC3=CC=CC=C3C2)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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